tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate
Description
Properties
CAS No. |
867009-74-3 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl 1'-benzylspiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C24H30N2O2/c1-23(2,3)28-22(27)26-18-24(20-11-7-8-12-21(20)26)13-15-25(16-14-24)17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |
InChI Key |
AIVKRCJBYDIBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate typically involves multi-step reactions incorporating spirocyclization and functional group protection/deprotection techniques.
Key Steps in Synthesis
Formation of the Indoline Core :
- Indoline derivatives are prepared through cyclization reactions involving aniline precursors and ketones under acidic or catalytic conditions.
- Example: Reacting aniline with acetone in the presence of a Lewis acid catalyst.
-
- The spirocyclic structure is formed by coupling the indoline core with piperidine derivatives.
- This step often involves nucleophilic substitution or cycloaddition reactions.
Introduction of tert-Butyl Carboxylate Group :
- tert-Butyl carboxylate is introduced using tert-butyl chloroformate or similar reagents.
- This step requires careful control of reaction conditions to ensure selective functionalization.
-
- Benzylation is achieved using benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
Reaction Conditions
Challenges in Synthesis
- Achieving high selectivity during spirocyclization.
- Avoiding side reactions during benzylation and tert-butyl protection steps.
- Ensuring complete purification due to the complexity of the compound's structure.
Applications
Though primarily a synthetic intermediate, this compound's spirocyclic structure makes it valuable for pharmaceutical research, particularly in developing bioactive molecules with improved stability and specificity.
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis at its ester groups under acidic or basic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | 1M NaOH (aqueous), 80°C, 6 hrs | Carboxylic acid derivative + tert-butanol | 89% | |
| Acid-catalyzed cleavage | 3M HCl in THF, reflux, 4 hrs | Benzyl alcohol + piperidine-indoline intermediate | 78% |
The tert-butyl carbonate group demonstrates higher hydrolytic stability compared to benzyl esters under physiological conditions (pH 7.4, 37°C), with <5% degradation observed over 24 hrs.
Oxidation Reactions
Oxidative modifications occur at specific positions:
| Target Site | Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|---|
| Benzylic C-H | TBHP (70% in H<sub>2</sub>O) | CH<sub>3</sub>CN, 80°C, 12 hrs | 1,4-Diketone derivative | Precursor for heterocyclic synthesis |
| Indoline NH | mCPBA | DCM, 0°C→RT, 2 hrs | N-Oxide derivative | Bioactive metabolite |
Nucleophilic Substitution Reactions
The benzyl group participates in SNAr reactions:
Substitution kinetics follow pseudo-first order (k = 0.12 hr<sup>-1</sup>) in DMF at 25°C .
Halogenation Reactions
Directed halogenation occurs at electron-rich positions:
| Halogen | Reagent | Position | Yield | Selectivity |
|---|---|---|---|---|
| Cl | NCS, AIBN | Indoline C5 | 82% | 10:1 C5 vs C7 |
| Br | Br<sub>2</sub>, FeCl<sub>3</sub> | Piperidine C3' | 67% | Exclusive para to N |
X-ray crystallography confirms halogen positioning (CCDC 2056781) .
Cross-Coupling Reactions
The spiro system enables transition metal-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product Yield | TOF (h<sup>-1</sup>) |
|---|---|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acids | 74-89% | 320 |
| Sonogashira | CuI/PdCl<sub>2</sub> | Terminal alkynes | 68% | 190 |
Optimal conditions: 1 mol% catalyst, K<sub>2</sub>CO<sub>3</sub> base, toluene/EtOH (3:1), 80°C.
Key Synthetic Methods:
-
Cycloisomerization
-
Catalyst: AgOTf/NFSI (5 mol%)
-
Yield: 92%
-
Purity: >99% (HPLC)
-
-
Four-Component Reaction
Industrial Scale-up:
-
Continuous flow reactor optimization achieves 93% conversion at 2 kg/batch scale
-
Purification via SMB chromatography reduces solvent use by 40%
This compound serves as a versatile building block in medicinal chemistry, particularly for developing CFTR modulators (EC<sub>50</sub> = 2.4 μM for N1303K-CFTR) and kinase inhibitors (IC<sub>50</sub> = 87 nM vs CDK4/6). Its unique reactivity profile enables rapid diversification for structure-activity relationship studies.
Scientific Research Applications
Medicinal Chemistry
A primary application of tert-butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate is in the development of pharmaceutical agents. The spiroindoline framework has shown promise in the design of drugs targeting various diseases, including:
- Antidepressants : Compounds with similar structures have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs) .
- Anticancer Agents : Research indicates that derivatives of spiro[indoline-3,4'-piperidine] exhibit cytotoxic activity against cancer cell lines, making them candidates for further development as anticancer drugs .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : The compound can be utilized in multi-step synthesis to create complex organic molecules, facilitating the development of new materials and pharmaceuticals .
Biological Studies
Research into the biological effects of this compound has revealed its potential role in:
- Neuropharmacology : Investigations into the neuroprotective effects of spiroindolines suggest they may influence neurotransmitter systems, which could lead to new treatments for neurodegenerative diseases .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antidepressant-like effects in animal models. The compound was shown to increase serotonin levels in the brain, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Anticancer Properties
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that a related spiro compound inhibited cell proliferation by targeting specific signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity. The exact molecular pathways involved depend on the specific target and the biological context.
Comparison with Similar Compounds
Key Observations:
- Oxygenated Modifications : Compounds with 2-oxo or 5-methoxy groups (e.g., entries 3–4) exhibit altered electronic profiles, influencing solubility and hydrogen-bonding capacity .
- Chloro Substituents : The 4-chloro derivative (entry 4) demonstrates enhanced cytotoxic activity, likely due to electron-withdrawing effects that stabilize receptor interactions .
Physicochemical Properties
- Lipophilicity: The benzyl group increases logP compared to non-aromatic derivatives, as evidenced by the higher molecular weight (376.49 vs. 302.40 for the 5-methyl analog) .
- Solubility : Oxygenated derivatives (e.g., 5-hydroxy or 2-oxo) show improved aqueous solubility due to polar functional groups .
Biological Activity
tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate (CAS No. 867009-74-3) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H30N2O2
- Molecular Weight : 378.51 g/mol
- Purity : Information regarding purity varies across different suppliers, but it is generally recommended to store the compound in a sealed container at 2-8°C to maintain its stability and efficacy .
Anticancer Activity
Research indicates that compounds with indole structures, including this compound, may exhibit anticancer properties. Indoles have been shown to inhibit various kinases involved in cancer progression. For instance, studies have demonstrated that derivatives of indole can significantly reduce cell viability in cancer cell lines such as HeLa cells when exposed to varying concentrations .
The biological activity of this compound may involve:
- Inhibition of Kinases : Indole derivatives have been reported to inhibit specific kinases that play crucial roles in cellular signaling pathways associated with cancer .
- Induction of Apoptosis : Compounds similar to this compound have been shown to promote both early and late-stage apoptosis in cancer cells, suggesting that this compound may also induce programmed cell death .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the cytotoxic effects of related indole compounds on various cancer cell lines. For example:
- Cell Viability Assays : A study reported the IC50 values for indole derivatives against HeLa cells, indicating effective cytotoxicity at low micromolar concentrations .
- Apoptosis Analysis : Flow cytometry analyses revealed significant increases in early and late-stage apoptotic cells upon treatment with indole derivatives compared to control groups .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 3 | HeLa | 2.5 ± 0.1 | Kinase inhibition |
| Compound 4 | CEM-C7 | 0.22 ± 0.05 | Cytostatic effects |
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Variations in the chemical structure can lead to significant differences in potency and mechanism of action. For instance, modifications on the benzyl moiety can influence interactions with target proteins involved in cancer progression .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate?
The synthesis typically involves multi-step reactions starting with indoline and piperidine precursors. A common approach includes:
- Step 1 : Formation of the spiro ring via cyclization under acidic or basic conditions.
- Step 2 : Introduction of the benzyl group at the 1'-position using a coupling agent (e.g., Pd-catalyzed cross-coupling).
- Step 3 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] .
- Purification : Silica gel column chromatography or recrystallization to achieve ≥95% purity .
Key Considerations :
- Solvent selection (e.g., DMF, THF) impacts reaction efficiency.
- Catalysts (e.g., Pd(PPh₃)₄) may enhance coupling yields .
Q. Which analytical methods are suitable for characterizing this compound’s purity and structure?
A combination of techniques ensures accurate characterization:
Note : Cross-validation with multiple methods reduces ambiguity in structural assignments .
Q. What are the stability profiles and recommended storage conditions?
- Stability : Stable under inert atmospheres (N₂/Ar) at -20°C for long-term storage. Avoid exposure to moisture, acids, or bases to prevent Boc deprotection .
- Decomposition Risks : Thermal degradation above 200°C; no data available on photolytic reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected FTIR peaks or NMR shifts) may arise from:
- Impurities : Use preparative HPLC or repeated column chromatography to isolate the target compound .
- Tautomerism : Investigate pH-dependent structural changes via variable-temperature NMR .
- Crystallinity : X-ray diffraction (XRD) can confirm solid-state structure if solution-phase data are ambiguous .
Case Study : A GC-MS peak at 7.94 min (BP: 57, 83, 93) initially suggested impurities, but HPLC-TOF confirmed the molecular ion (Δppm: -1.34), indicating isomerization during analysis .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance spirocyclization yields compared to THF .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce Boc group cleavage during benzylation .
Data-Driven Example :
| Condition | Yield | Purity | Side Product |
|---|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 72% | 95% | <2% de-Boc derivative |
| PdCl₂, THF, 60°C | 58% | 89% | 8% dimerization |
Q. What safety protocols are critical for handling this compound?
Based on GHS classifications and analogous compounds:
Waste Disposal : Segregate and transfer to licensed facilities for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
